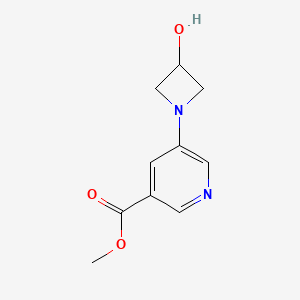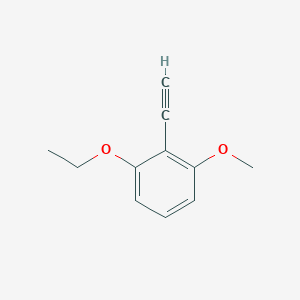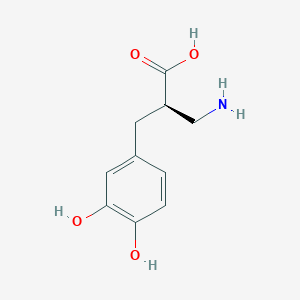
4-Methoxythiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxythiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxythiazol-2-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of α-acetobutyro-lactone with a chlorinating agent, followed by hydrolysis, decarboxylation, and cyclization . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxythiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: Common in the modification of the thiazole ring, substitution reactions can introduce new substituents at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products Formed: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methoxythiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Methoxythiazol-2-amine involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. For instance, its neuroprotective effects are attributed to its ability to attenuate oxidative stress and inflammation in neuronal cells . The compound’s interaction with molecular pathways often involves modulation of oxidative stress markers and inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
4-Methylthiazol-2-amine: Shares a similar thiazole ring structure but with a methyl group instead of a methoxy group.
2-Aminothiazole: A simpler analog with a primary amine group at the 2-position.
Uniqueness: 4-Methoxythiazol-2-amine is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and interaction with specific biological targets, making it a valuable compound in drug development and other applications .
Eigenschaften
Molekularformel |
C4H6N2OS |
|---|---|
Molekulargewicht |
130.17 g/mol |
IUPAC-Name |
4-methoxy-1,3-thiazol-2-amine |
InChI |
InChI=1S/C4H6N2OS/c1-7-3-2-8-4(5)6-3/h2H,1H3,(H2,5,6) |
InChI-Schlüssel |
ZHCMHCATKBOXAE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CSC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6-[(Oxiran-2-yl)methoxy]hexan-1-ol](/img/structure/B13991863.png)

